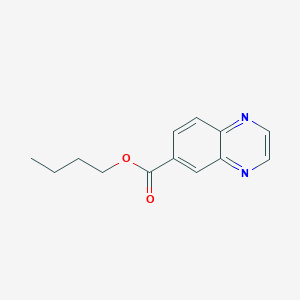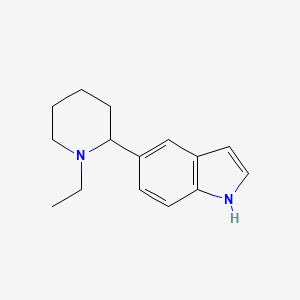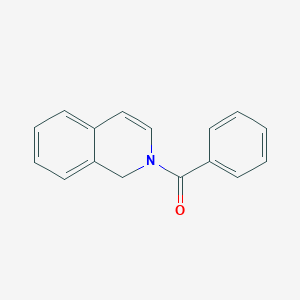
Butyl quinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl quinoxaline-6-carboxylate typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production often employs transition-metal-free catalysis to ensure eco-friendly and cost-effective synthesis. Methods such as the use of phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) have been explored .
Chemical Reactions Analysis
Types of Reactions
Butyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can yield different quinoxaline derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and industrial applications .
Scientific Research Applications
Butyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in antimicrobial and antitumor activities.
Industry: It is used in the production of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of butyl quinoxaline-6-carboxylate involves its interaction with various molecular targets. For instance, quinoxaline derivatives can inhibit enzymes like trypanothione reductase, which is crucial for the survival of certain parasites . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- Quinazoline
- Cinnoline
- Phthalazine
Uniqueness
Butyl quinoxaline-6-carboxylate stands out due to its unique combination of a butyl group and a quinoxaline core, which enhances its solubility and reactivity compared to other quinoxaline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
CAS No. |
919536-02-0 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
butyl quinoxaline-6-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-8-17-13(16)10-4-5-11-12(9-10)15-7-6-14-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
NSWANOLDUZHSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)




![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)

